molecular formula C23H24N2O5 B14028097 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(pyrrolidin-1-yl)butanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(pyrrolidin-1-yl)butanoic acid

Cat. No.: B14028097
M. Wt: 408.4 g/mol
InChI Key: MOBHJKDWEKRYEV-FQEVSTJZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyrrolidine ring, and a butanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(pyrrolidin-1-yl)butanoic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base like sodium carbonate.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction, often involving the use of a suitable catalyst.

    Final Coupling: The protected amino acid is then coupled with the butanoic acid backbone using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large quantities of intermediates like Fmoc-protected amino acids are synthesized.

    Automated Synthesis: Automated peptide synthesizers are often used to streamline the coupling and deprotection steps.

    Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(pyrrolidin-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule with others.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(pyrrolidin-1-yl)butanoic acid has a wide range of scientific research applications:

    Chemistry: It is used in peptide synthesis as a protecting group for amino acids.

    Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(pyrrolidin-1-yl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The compound is selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a pyrrolidine ring.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(morpholin-1-yl)butanoic acid: Similar structure but with a morpholine ring instead of a pyrrolidine ring.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and stability properties. The presence of the pyrrolidine ring enhances its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-pyrrolidin-1-ylbutanoic acid

InChI

InChI=1S/C23H24N2O5/c26-21(25-11-5-6-12-25)13-20(22(27)28)24-23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,24,29)(H,27,28)/t20-/m0/s1

InChI Key

MOBHJKDWEKRYEV-FQEVSTJZSA-N

Isomeric SMILES

C1CCN(C1)C(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCN(C1)C(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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